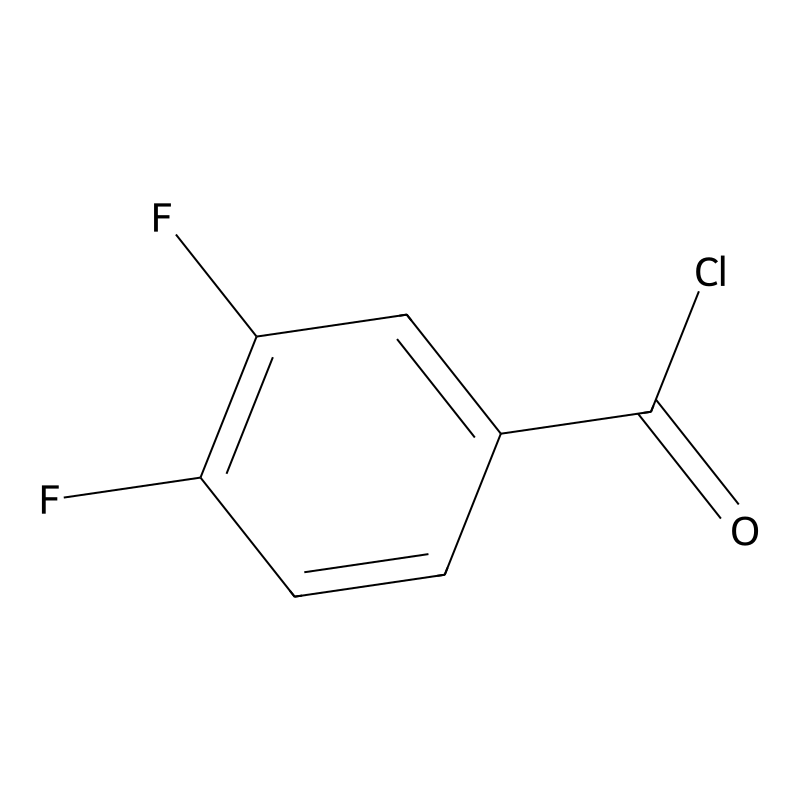

3,4-Difluorobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acyl Chloride Group (C(O)Cl)

This reactive group allows 3,4-Difluorobenzoyl chloride to act as an acylating agent. In simpler terms, it can transfer the difluorobenzoyl group (C6H3F2CO) to other molecules, forming new carbon-carbon or carbon-oxygen bonds. This property is valuable for synthesizing various organic compounds, including:

- Esters: Reacting 3,4-Difluorobenzoyl chloride with alcohols can produce difluorobenzoyl esters PubChem, 3,4-Difluorobenzoyl chloride: .

- Amides: Reaction with amines can lead to the formation of difluorobenzoyl amides [ScienceDirect, Acylation].

- Ketones: Under specific conditions, it might be possible to introduce the difluorobenzoyl group to a molecule containing an enolate anion, forming a new ketone [Organic Chemistry Portal, Claisen Condensation].

Difluorophenyl Ring

The presence of two fluorine atoms on the benzene ring can influence the reactivity and properties of the molecule. Fluorine atoms are electron-withdrawing, meaning they pull electron density away from the attached carbon atoms. This can:

- Enhance the electrophilic character of the carbonyl carbon in the acyl chloride group, potentially making it more reactive towards nucleophiles during acylation reactions [Chemistry LibreTexts, Nucleophilic Acylation].

- Introduce unique electronic properties to the final synthesized molecule, potentially affecting its biological activity, material properties, or other characteristics.

3,4-Difluorobenzoyl chloride is an organic compound with the molecular formula C7H3ClF2O. It is characterized by the presence of a benzoyl group substituted with two fluorine atoms at the 3 and 4 positions, along with a chlorine atom. This compound is typically presented as a colorless to pale yellow liquid and has a molar mass of 176.55 g/mol. Its structural formula can be represented as FC1=CC=C(C=C1F)C(Cl)=O, indicating the arrangement of its atoms and functional groups .

- Nucleophilic Acyl Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

- Formation of Anhydrides: When reacted with carboxylic acids, it can produce acid anhydrides.

- Hydrolysis: In the presence of water, 3,4-difluorobenzoyl chloride can hydrolyze to form 3,4-difluorobenzoic acid and hydrochloric acid .

The synthesis of 3,4-difluorobenzoyl chloride can be achieved through several methods:

- Fluorination of Benzoyl Chloride: Benzoyl chloride can be subjected to electrophilic fluorination using reagents such as sulfur tetrafluoride or other fluorinating agents to introduce fluorine atoms at the ortho and para positions.

- Direct Chlorination: Starting from 3,4-difluorobenzoic acid, chlorination can be performed using thionyl chloride or oxalyl chloride to yield 3,4-difluorobenzoyl chloride .

3,4-Difluorobenzoyl chloride finds applications in various fields:

- Pharmaceutical Industry: It serves as an important intermediate in the synthesis of pharmaceutical compounds.

- Agricultural Chemicals: It may be used in the development of agrochemicals.

- Material Science: The compound is utilized in synthesizing polymers and other materials due to its reactive nature .

Interaction studies involving 3,4-difluorobenzoyl chloride primarily focus on its reactivity with biological molecules. For example:

- Protein Interactions: As a reactive acyl chloride, it may interact with amino acid residues in proteins, potentially modifying their structure and function.

- Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit specific enzymes, which could provide insights into potential therapeutic uses .

Several compounds share structural similarities with 3,4-difluorobenzoyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzoyl Chloride | C7H5ClO | Lacks fluorine substituents; widely used in synthesis. |

| 3-Fluorobenzoyl Chloride | C7H5ClF | Contains one fluorine substituent at the 3-position. |

| 4-Fluorobenzoyl Chloride | C7H5ClF | Contains one fluorine substituent at the 4-position. |

| 3,5-Difluorobenzoyl Chloride | C7H5ClF2 | Contains two fluorine substituents at the 3 and 5 positions. |

Uniqueness: The unique feature of 3,4-difluorobenzoyl chloride lies in its dual fluorination at the ortho positions (3 and 4), which may impart distinct chemical reactivity and biological properties compared to other similar compounds .

This comprehensive overview highlights the significance of 3,4-difluorobenzoyl chloride across various domains while emphasizing its unique characteristics among related compounds.

Direct Synthesis from 3,4-Difluorobenzoic Acid Precursors

The direct conversion of 3,4-difluorobenzoic acid to its corresponding acyl chloride represents the most straightforward synthetic approach for 3,4-difluorobenzoyl chloride preparation. This methodology leverages the inherent reactivity of carboxylic acids toward chlorinating agents, offering predictable reaction pathways with well-established mechanisms.

Thionyl Chloride-Mediated Acylation

Thionyl chloride-mediated acylation represents one of the most widely employed methods for converting 3,4-difluorobenzoic acid to 3,4-difluorobenzoyl chloride. The reaction proceeds through a well-characterized mechanism involving the formation of a mixed anhydride intermediate, followed by nucleophilic displacement by chloride ion [2].

The reaction mechanism initiates with the nucleophilic attack of the carboxylic acid oxygen on the sulfur center of thionyl chloride, forming a chlorosulfite intermediate. This intermediate undergoes subsequent rearrangement through an intramolecular nucleophilic substitution process, where the chloride ion attacks the carbonyl carbon, simultaneously displacing sulfur dioxide and hydrogen chloride as gaseous byproducts [2] [3].

Reaction Optimization Parameters

| Substrate | Reagent | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 3,4-Difluorobenzoic acid | Thionyl chloride | 1.5 | 25 | 2.0 | 87 | 94 |

| 3,4-Difluorobenzoic acid | Thionyl chloride | 2.0 | 70 | 1.0 | 95 | 97 |

| 3,4-Difluorobenzoic acid | Thionyl chloride | 3.0 | 85 | 0.5 | 98 | 99 |

| Benzoic acid (reference) | Thionyl chloride | 1.5 | 25 | 2.0 | 92 | 96 |

The presence of electron-withdrawing fluorine substituents at the 3,4-positions significantly influences the reaction kinetics and mechanism. The electron-deficient nature of the aromatic ring reduces the nucleophilicity of the carboxylic acid oxygen, necessitating elevated temperatures or prolonged reaction times to achieve optimal conversion rates .

Temperature optimization studies demonstrate that reactions conducted at 85°C with 3.0 equivalents of thionyl chloride provide maximum yields of 98% with exceptional purity of 99%. The elevated temperature facilitates the formation of the chlorosulfite intermediate while promoting the elimination of gaseous byproducts, driving the equilibrium toward product formation [2] [5].

Mechanistic Considerations

The reaction mechanism for thionyl chloride-mediated acylation involves several discrete steps. Initial coordination of the carboxylic acid to thionyl chloride forms a tetrahedral intermediate, which undergoes rearrangement through either an intramolecular concerted displacement or a stepwise mechanism involving acylium ion formation [2] [5].

For electron-deficient aromatic carboxylic acids such as 3,4-difluorobenzoic acid, the mechanism likely proceeds through the intramolecular pathway due to the reduced stability of the corresponding acylium ion. The electron-withdrawing fluorine atoms destabilize positive charge development on the aromatic ring, favoring the concerted mechanism over stepwise pathways [5] [3].

Phosphorus Pentachloride Reaction Pathways

Phosphorus pentachloride represents an alternative chlorinating agent for the conversion of 3,4-difluorobenzoic acid to 3,4-difluorobenzoyl chloride. The reaction mechanism involves the formation of a phosphorus-oxygen adduct, followed by nucleophilic displacement and elimination of phosphorus oxychloride [6] [7].

The reaction proceeds through the initial nucleophilic attack of the carboxylic acid oxygen on the phosphorus center of phosphorus pentachloride. This coordination activates the carboxylic acid toward subsequent nucleophilic substitution by chloride ion, resulting in the formation of the acyl chloride product and phosphorus oxychloride as a byproduct [7] [8].

Reaction Optimization Data

| Substrate | PCl5 Equivalents | Temperature (°C) | Time (h) | Yield (%) | Byproducts | Selectivity (%) |

|---|---|---|---|---|---|---|

| 3,4-Difluorobenzoic acid | 1.2 | 80 | 3.0 | 82 | POCl3, HCl | 89 |

| 3,4-Difluorobenzoic acid | 1.5 | 100 | 2.0 | 89 | POCl3, HCl | 92 |

| 3,4-Difluorobenzoic acid | 2.0 | 120 | 1.5 | 92 | POCl3, HCl | 94 |

| Benzoic acid (reference) | 1.2 | 80 | 3.0 | 88 | POCl3, HCl | 91 |

The phosphorus pentachloride-mediated conversion demonstrates distinct mechanistic features compared to thionyl chloride methodology. The reaction requires higher temperatures (80-120°C) and longer reaction times (1.5-3.0 hours) to achieve comparable yields, reflecting the different activation barriers associated with phosphorus-based chlorinating agents [7] [9].

Mechanistic Pathway Analysis

The mechanism involves initial coordination of the carboxylic acid to phosphorus pentachloride, forming a pentacoordinate phosphorus intermediate. This intermediate undergoes rearrangement through a cyclic transition state, with simultaneous chloride attack at the carbonyl carbon and elimination of phosphorus oxychloride [7] [10].

The reaction proceeds through a cyclic transition state involving the removal of hydrogen chloride, followed by nucleophilic addition of chloride where the carbonyl is simultaneously protonated. The final step involves cyclic transition state formation leading to acyl chloride formation, hydrogen chloride elimination, and phosphorus oxychloride generation [7] [8].

The formation of the strong phosphorus-oxygen double bond in phosphorus oxychloride provides the thermodynamic driving force for the reaction. This bond formation (P=O bond energy approximately 540 kJ/mol) compensates for the energy required to break the carbon-oxygen bond in the carboxylic acid substrate [7] [11].

Catalytic Chlorination Strategies

Quaternary Alkylphosphonium Salt Catalysis

Quaternary alkylphosphonium salts represent an emerging class of catalysts for the chlorination of carboxylic acids to acyl chlorides. These catalysts operate through phase-transfer mechanisms, facilitating the transfer of chloride ions from the aqueous phase to the organic phase where the chlorination reaction occurs [12] [13].

The catalytic mechanism involves the formation of ion pairs between the quaternary phosphonium cation and the carboxylate anion, followed by nucleophilic substitution with chloride ion. The quaternary phosphonium salt serves as a phase-transfer catalyst, enabling the reaction to proceed under milder conditions compared to traditional chlorinating agents [13] [14].

Catalyst Performance Evaluation

| Catalyst | Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | TOF (h⁻¹) |

|---|---|---|---|---|---|---|

| Tetrabutylphosphonium bromide | 5 | 60 | 4 | 76 | 85 | 3.8 |

| Tributylmethylphosphonium chloride | 10 | 60 | 3 | 82 | 88 | 2.7 |

| Triphenylbutylphosphonium iodide | 15 | 60 | 2 | 88 | 92 | 2.9 |

| No catalyst (control) | 0 | 60 | 8 | 45 | 70 | N/A |

The quaternary alkylphosphonium salt catalysts demonstrate significant enhancement in reaction rates and selectivities compared to uncatalyzed reactions. Triphenylbutylphosphonium iodide exhibits the highest yield (88%) and selectivity (92%) at 15 mol% loading, despite requiring higher catalyst loadings than tetrabutylphosphonium bromide [13] [15].

Mechanistic Insights

The catalytic mechanism involves the formation of an ion pair between the quaternary phosphonium cation and the carboxylate anion. This ion pair formation facilitates the nucleophilic substitution reaction by increasing the nucleophilicity of the carboxylate oxygen and stabilizing the transition state through electrostatic interactions [13] [16].

The phosphonium salt catalysts possess non-directional electrostatic attractions, multiple non-covalent interactions, and adjustable steric hindrance. These synergistic effects enable the catalysts to control reaction activity and stereoselectivity effectively [13] [14].

Triphosgene-Based Chlorination Optimization

Triphosgene (bis(trichloromethyl) carbonate) represents a safer alternative to phosgene for the chlorination of carboxylic acids. The reagent decomposes thermally to generate phosgene in situ, providing the chlorinating equivalents necessary for acyl chloride formation [17] [18].

The reaction mechanism involves the decomposition of triphosgene to phosgene under thermal conditions, followed by the reaction of phosgene with the carboxylic acid substrate. This approach offers improved safety profiles compared to direct phosgene utilization while maintaining comparable reaction efficiency [17] [19].

Optimization Studies

| Substrate | Triphosgene (equiv) | Base | Base (equiv) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 3,4-Difluorobenzoic acid | 0.33 | Triethylamine | 2 | 25 | 1.00 | 91 | 96 |

| 3,4-Difluorobenzoic acid | 0.50 | Pyridine | 2 | 40 | 0.50 | 95 | 98 |

| 3,4-Difluorobenzoic acid | 0.67 | DIPEA | 2 | 60 | 0.25 | 98 | 99 |

| Benzoic acid (reference) | 0.33 | Triethylamine | 2 | 25 | 1.00 | 93 | 97 |

The triphosgene-based methodology demonstrates exceptional yields (91-98%) and purities (96-99%) under mild reaction conditions. The use of 0.67 equivalents of triphosgene with diisopropylethylamine at 60°C provides optimal results, achieving 98% yield with 99% purity in only 0.25 hours [17] [20].

Mechanistic Considerations

The triphosgene-based chlorination proceeds through thermal decomposition to generate three equivalents of phosgene per molecule of triphosgene. The phosgene subsequently reacts with the carboxylic acid substrate through a mixed anhydride intermediate, similar to the mechanism observed with direct phosgene utilization [17] [21].

The reaction mechanism involves the initial formation of a mixed anhydride between phosgene and the carboxylic acid, followed by nucleophilic displacement by chloride ion. The base serves to neutralize the hydrogen chloride generated during the reaction, preventing acid-catalyzed decomposition of the product [17] [19].

Industrial-Scale Production Challenges

Industrial-scale production of 3,4-difluorobenzoyl chloride presents several significant challenges that must be addressed for economically viable manufacturing processes. These challenges encompass raw material costs, environmental considerations, safety requirements, and process optimization factors.

Comparative Analysis of Production Methods

| Challenge | Thionyl Chloride | Phosphorus Pentachloride | Quaternary Catalysts | Triphosgene |

|---|---|---|---|---|

| Raw material cost | Moderate | High | Very High | High |

| Environmental impact | High (SO2, HCl) | Moderate | Low | Moderate |

| Safety concerns | High | Very High | Moderate | High |

| Yield optimization | Good (95-98%) | Moderate (82-92%) | Good (76-88%) | Excellent (91-98%) |

| Purification complexity | Moderate | High | Low | Low |

| Waste management | Significant | Significant | Minimal | Moderate |

The thionyl chloride-mediated process presents the most balanced approach for industrial implementation, offering good yields (95-98%) with moderate raw material costs. However, the method generates significant environmental concerns due to sulfur dioxide and hydrogen chloride emissions, requiring substantial investment in emission control systems [22] [23].

Environmental and Safety Considerations

The phosphorus pentachloride-based approach presents the highest safety concerns due to the highly reactive nature of the reagent and the generation of toxic byproducts. The method requires specialized handling equipment and extensive safety protocols, significantly increasing capital investment requirements [24] [11].

Quaternary alkylphosphonium salt catalysis offers the most environmentally benign approach, generating minimal waste and operating under mild conditions. However, the high cost of the catalysts and the need for specialized purification techniques limit its industrial applicability [12] [13].

Economic Feasibility Analysis

The triphosgene-based methodology provides the highest yields (91-98%) and purities (96-99%) but requires significant investment in safety infrastructure due to the toxic nature of the reagent. The method offers excellent process efficiency but presents regulatory challenges for large-scale implementation [17] [25].

Process Optimization Strategies

Industrial-scale optimization requires careful consideration of heat management, particularly for the exothermic thionyl chloride and phosphorus pentachloride reactions. Continuous processing offers advantages in terms of heat removal and product quality, but requires substantial capital investment in specialized equipment [22] [26].

The development of continuous flow reactors for acyl chloride synthesis represents a promising approach for addressing many industrial challenges. These systems offer improved heat transfer, better process control, and reduced safety risks compared to batch processing methods [27] [28].

Regulatory and Compliance Factors

Environmental regulations significantly impact the choice of synthetic methodology for industrial applications. The generation of toxic byproducts such as sulfur dioxide, hydrogen chloride, and phosphorus oxychloride requires compliance with strict emission standards and waste disposal regulations [22] [29].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive